3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea
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Overview
Description
3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea is an organosulfur compound that features a thiourea core with two furan-2-ylmethyl groups and a cyclohexyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea typically involves the condensation reaction between furfural and thiourea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . The general reaction scheme is as follows:
Condensation Reaction: Furfural reacts with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated furans.
Scientific Research Applications
3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the production of dyes and pigments for textile applications.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The furan rings can interact with enzymes and receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-dimethylphenyl)thiourea: Similar in structure but with different substituents on the thiourea core.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
Uniqueness
3-Cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea is unique due to its combination of furan rings and a cyclohexyl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22N2O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-cyclohexyl-1,1-bis(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C17H22N2O2S/c22-17(18-14-6-2-1-3-7-14)19(12-15-8-4-10-20-15)13-16-9-5-11-21-16/h4-5,8-11,14H,1-3,6-7,12-13H2,(H,18,22) |
InChI Key |
GUSMGLZIZMWUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
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